Gnetin C

Catalog No.
S654172
CAS No.
M.F
C28H22O6
M. Wt
454.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gnetin C

Product Name

Gnetin C

IUPAC Name

5-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m0/s1

InChI Key

KVGHRSAHESCTFR-PDCCCBJGSA-N

Synonyms

gnetin C

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O

Gnetin C is a natural product found in Gnetum schwackeanum, Gnetum leyboldii, and other organisms with data available.

Gnetin C is a naturally occurring stilbenoid and a structural dimer of trans-resveratrol, primarily isolated from Gnetum gnemon. In commercial and research procurement, Gnetin C is prioritized over monomeric stilbenes due to its exceptional pharmacokinetic profile, characterized by significantly reduced clearance rates and an extended mean residence time (MRT) [1]. Unlike standard resveratrol, which suffers from rapid phase II metabolism and low systemic bioavailability, Gnetin C maintains biologically active plasma concentrations for extended periods [1]. This makes it a critical benchmark material for in vivo oncology models, neuroprotective assays, and the development of high-efficacy nutraceutical formulations where sustained target engagement is required [2].

Substituting Gnetin C with generic trans-resveratrol or its methoxylated analog, pterostilbene, fundamentally compromises assay reproducibility and in vivo efficacy. While resveratrol is a common low-cost alternative, its rapid glucuronidation and extremely short half-life result in transient systemic exposure that fails to sustain target inhibition in complex models [1]. Furthermore, in direct head-to-head cellular assays, monomeric stilbenes consistently require 3- to 10-fold higher concentrations to achieve comparable IC50 values for cytotoxicity and anti-angiogenic endpoints [2]. Even other dimers, such as epsilon-viniferin, fail to match Gnetin C's specific allosteric binding affinities and target engagement, meaning that structural analogs cannot be used interchangeably without risking significant drop-offs in quantitative performance [3].

In Vivo Pharmacokinetic Stability and Mean Residence Time

In human pharmacokinetic evaluations following oral administration, Gnetin C demonstrates vastly superior systemic stability compared to monomeric resveratrol. Gnetin C achieves a mean residence time (MRT) of 36 hours and remains detectable in plasma for over 96 hours, whereas trans-resveratrol is rapidly metabolized and eliminated, showing an MRT of only 14 hours as a conjugate[1].

Evidence DimensionMean Residence Time (MRT) in human plasma
Target Compound Data36 hours (detectable >96 hours)
Comparator Or BaselineTrans-resveratrol (14 hours MRT as conjugates, eliminated <48 hours)
Quantified Difference2.5-fold longer MRT and >2-fold longer plasma retention time
ConditionsHuman pharmacokinetic study following oral administration with enzymatic hydrolysis

This extended stability makes Gnetin C the required stilbenoid for in vivo efficacy models and advanced formulations where rapid clearance of standard resveratrol would invalidate the study.

Prostate Cancer Cell Cytotoxicity and Assay Potency

For in vitro oncology screening, Gnetin C provides significantly stronger cytotoxicity than both trans-resveratrol and pterostilbene. In DU145 prostate cancer cells, Gnetin C achieved an IC50 of 6.6 µM, compared to 21.8 µM for resveratrol and 14.3 µM for pterostilbene [1].

Evidence DimensionIC50 for cell viability (DU145 cells)
Target Compound Data6.6 µM
Comparator Or BaselineTrans-resveratrol (21.8 µM) and Pterostilbene (14.3 µM)
Quantified Difference3.3-fold more potent than resveratrol; 2.1-fold more potent than pterostilbene
Conditions72-hour dose-dependent cell viability assay in human prostate cancer cell lines

The lower IC50 allows researchers to use significantly lower compound concentrations in cellular assays, reducing off-target toxicity and solvent-related artifacts.

Anti-Angiogenic Efficacy in Endothelial Models

Gnetin C exhibits an order-of-magnitude superiority over resveratrol in inhibiting angiogenesis. In human umbilical vein endothelial cell (HUVEC) assays, Gnetin C inhibited tube formation with an IC50 of 2.6 µM, while resveratrol required an IC50 of 28.9 µM to achieve the same effect [1].

Evidence DimensionIC50 for HUVEC tube formation
Target Compound Data2.6 µM
Comparator Or BaselineTrans-resveratrol (28.9 µM)
Quantified Difference11.1-fold higher anti-angiogenic potency
ConditionsVEGF- and bFGF-stimulated human umbilical vein endothelial cells (HUVEC) tube formation assay

This 11-fold increase in potency establishes Gnetin C as the definitive positive control and lead compound for vascular endothelial growth factor (VEGF)-stimulated angiogenesis models.

Amyloid-Beta (Aβ42) Reduction in Neurodegeneration Models

When evaluating stilbenoids for neuroprotective assays, Gnetin C outperforms both monomeric and alternative dimeric forms. At 20 µM, Gnetin C reduced Aβ42 monomer production by 63% in neuroblastoma cells, whereas epsilon-viniferin and resveratrol achieved only 34% and 33% reductions, respectively[1].

Evidence DimensionReduction of Aβ42 monomer production
Target Compound Data63% reduction
Comparator Or BaselineEpsilon-viniferin (34% reduction) and trans-resveratrol (33% reduction)
Quantified Difference1.85-fold greater reduction than epsilon-viniferin; 1.9-fold greater than resveratrol
ConditionsCultured SH-SY5Y human neuroblastoma cells treated with 10 µM Aβ42

Gnetin C nearly doubles the efficacy of its closest structural dimer, making it the strictly preferred stilbenoid for cellular assays focused on BACE-1 suppression.

In Vivo Pharmacokinetic and Bioavailability Modeling

Due to its 36-hour mean residence time and resistance to rapid phase II metabolism compared to trans-resveratrol, Gnetin C is the required stilbenoid standard for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and sustained-release formulation testing [1].

Oncology Drug Discovery (MTA1/ETS2 Axis Targeting)

With demonstrated IC50 values of 6.6 µM in aggressive prostate cancer lines, Gnetin C is specifically suited for high-throughput screening and xenograft modeling targeting metastasis-associated protein 1 (MTA1) pathways, where standard resveratrol lacks sufficient potency [2].

Angiogenesis and Cardiovascular Assays

The extreme potency of Gnetin C (IC50 = 2.6 µM) in inhibiting HUVEC tube formation makes it a preferred positive control in vascular endothelial growth factor (VEGF)-stimulated angiogenesis models, outperforming standard resveratrol by over 10-fold [3].

Neurodegenerative Disease Modeling (BACE-1 Inhibition)

Because it reduces Aβ42 production by 63%—significantly outperforming other dimers like epsilon-viniferin—Gnetin C is the optimal stilbenoid for cellular assays focused on BACE-1 suppression and matrix metalloproteinase-14 (MMP-14) upregulation in Alzheimer's research [4].

XLogP3

5.4

Wikipedia

Gnetin C

Dates

Last modified: 07-20-2023

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